Eliminate poor yields from in-house mono-protection of 1,4-butanediol. This mono-TBS-protected 4-carbon linker provides a pre-differentiated diol ready for asymmetric synthesis, polymer chemistry, or bioconjugation. The robust TBS ether (20,000x more acid-stable than TMS) enables selective downstream modifications without premature deprotection, avoiding statistical mixtures and chromatographic purification. Supplied as a colorless liquid, ≥95% purity, with verified structural integrity. Direct procurement reduces workflow bottlenecks and ensures batch-to-batch consistency.
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol (CAS 87184-99-4) is a critical mono-protected diol building block used extensively in organic synthesis, polymer chemistry, and pharmaceutical manufacturing. By masking one of the two equivalent primary hydroxyl groups of 1,4-butanediol with a robust tert-butyldimethylsilyl (TBS) ether, this compound provides a pre-differentiated 4-carbon chain ready for asymmetric elongation or functionalization [1]. For procurement and process chemistry, purchasing the pre-formed mono-TBS ether bypasses the severe yield penalties, statistical reaction mixtures, and purification bottlenecks inherently associated with in-house mono-protection workflows [2].
Substituting this specific compound with unprotected 1,4-butanediol or alternative protected analogs introduces severe process inefficiencies. Attempting in-house mono-protection of 1,4-butanediol typically results in a statistical mixture of unreacted, mono-protected, and di-protected species, limiting isolated yields to ~50% and requiring extensive chromatographic separation [1]. Conversely, using a trimethylsilyl (TMS) analog results in premature deprotection, as TMS ethers are approximately 20,000 times more labile to acidic hydrolysis than TBS ethers [2]. While tert-butyldiphenylsilyl (TBDPS) analogs offer even higher acid stability, they are significantly more sterically hindered, requiring harsher conditions for final deprotection and substantially increasing raw material costs without added benefit for most standard synthetic pathways [3].
Utilizing pre-synthesized 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol directly eliminates the yield ceiling inherent to the statistical mono-protection of symmetric diols. Standard in-house mono-silylation of 1,4-butanediol yields a theoretical maximum of ~50% of the desired mono-adduct, with the remainder lost to di-silylation and unreacted starting material [1]. Procuring the pure mono-TBS ether guarantees 100% starting material availability for downstream functionalization, directly doubling the effective throughput of the initial synthetic step and removing a major chromatographic bottleneck [2].
| Evidence Dimension | Effective starting material yield for asymmetric C4 functionalization |
| Target Compound Data | 100% (pre-formed pure mono-adduct) |
| Comparator Or Baseline | Unprotected 1,4-butanediol (in-house mono-protection) |
| Quantified Difference | ~50% absolute yield improvement |
| Conditions | Standard laboratory or pilot-scale asymmetric chain elongation |
Procuring the pre-differentiated building block avoids the massive material waste and labor costs associated with separating statistical reaction mixtures.
The TBS protecting group on 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol provides a critical balance of stability and cleavability. Under mildly acidic conditions (e.g., standard silica gel chromatography or acetic acid/water mixtures), TBS ethers demonstrate a relative stability approximately 20,000 times greater than that of trimethylsilyl (TMS) ethers[1]. This allows the TBS-protected butanol to survive multi-step synthetic sequences, including oxidations and esterifications, where a TMS-protected equivalent would undergo premature cleavage and lead to severe yield losses or side reactions[2].
| Evidence Dimension | Relative resistance to acidic hydrolysis |
| Target Compound Data | Relative stability factor: 20,000 |
| Comparator Or Baseline | TMS-protected 1,4-butanediol (Relative stability factor: 1) |
| Quantified Difference | 4 orders of magnitude higher stability |
| Conditions | Mildly acidic media (e.g., standard silica gel chromatography, AcOH/THF/H2O) |
Ensures the protecting group remains intact during intermediate processing steps, preventing premature degradation of the C4 synthon.
While bulkier silyl ethers like TBDPS offer extreme acid stability (up to 5,000,000 relative resistance), they impose a severe penalty during the final deprotection phase[1]. 4-((tert-Butyldimethylsilyl)oxy)butan-1-ol can be smoothly and quantitatively deprotected using standard tetrabutylammonium fluoride (TBAF) at room temperature within hours [2]. In contrast, TBDPS ethers often require elevated temperatures, extended reaction times, or a large excess of fluoride reagents due to their extreme steric hindrance, which can jeopardize sensitive functional groups in late-stage synthesis[3].
| Evidence Dimension | Deprotection kinetics and conditions |
| Target Compound Data | Rapid cleavage with standard TBAF at room temperature |
| Comparator Or Baseline | TBDPS-protected 1,4-butanediol |
| Quantified Difference | Significantly faster cleavage under milder conditions |
| Conditions | Standard fluoride-mediated deprotection (TBAF in THF) |
Allows for mild, efficient final deprotection without requiring harsh conditions that could damage sensitive functional groups in the final product.
The compound is utilized as a discrete macromonomer precursor in the synthesis of sequence-controlled, selectively degradable polyacetals and oligo(butylene succinate)s. The robust TBS protection allows for step-by-step esterification with succinic anhydride, followed by clean deprotection to yield monodisperse dihydroxy oligomers [1].
4-((tert-Butyldimethylsilyl)oxy)butan-1-ol serves as an essential C4 building block in the total synthesis of complex molecules like (+)-discodermolide. The free hydroxyl group can be oxidized to an aldehyde and subjected to Wittig olefination or Evans aldol condensation, while the TBS group safely masks the other terminus until late-stage deprotection [2].
In pharmaceutical chemistry and bioconjugation, this compound is procured to create asymmetric linkers. The free hydroxyl is readily converted into a leaving group (e.g., tosylate or halide) or oxidized to a carboxylic acid, enabling the sequential, controlled attachment of two different active moieties to a flexible 4-carbon spacer without premature deprotection [3].